molecular formula C15H26BrN B3300316 N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide CAS No. 90105-60-5

N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide

Cat. No. B3300316
CAS RN: 90105-60-5
M. Wt: 300.28 g/mol
InChI Key: GHBSKLGZMDXNET-UHFFFAOYSA-M
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Description

“N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide” is a quaternary ammonium compound. Quaternary ammonium compounds are nitrogenous organic compounds used as disinfectants in restaurants, hospitals and homes. The basic chemical structure of ammonium is a nitrogen atom with four hydrogen atoms attached around it. Quaternary ammonium is created when each of those four hydrogen atoms are replaced with some combination of four other organic chains or rings .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide” would consist of a central nitrogen atom bonded to a benzyl group, an ethyl group, a propyl group, and a propan-1-yl group . The bromide would be an ionic bond, giving the compound its overall positive charge .


Chemical Reactions Analysis

Quaternary ammonium compounds, including “N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide”, are known to undergo reactions such as Hoffman elimination in the presence of heat and a strong base . They can also undergo nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of quaternary ammonium compounds involves disruption of cellular membranes, denaturation of proteins, and inactivation of enzymes within microbial cells .

Safety and Hazards

Quaternary ammonium compounds can be irritating to the skin and eyes, and can cause nausea and vomiting if ingested . They should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

benzyl-ethyl-dipropylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N.BrH/c1-4-12-16(6-3,13-5-2)14-15-10-8-7-9-11-15;/h7-11H,4-6,12-14H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBSKLGZMDXNET-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CC)(CCC)CC1=CC=CC=C1.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10848935
Record name N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10848935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide

CAS RN

90105-60-5
Record name N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10848935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide
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Reactant of Route 6
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